2-(Morpholin-4-yl)ethyl (3-methylphenoxy)acetate
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Overview
Description
2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring and a phenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE typically involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-morpholinoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate
Industrial Production Methods
In an industrial setting, the production of 2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular events.
Comparison with Similar Compounds
Similar Compounds
- 2-MORPHOLINOETHYL 2-(2-METHYLPHENOXY)ACETATE
- 2-MORPHOLINOETHYL 2-(4-METHYLPHENOXY)ACETATE
- 2-MORPHOLINOETHYL 2-(3-CHLOROPHENOXY)ACETATE
Uniqueness
2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE is unique due to its specific substitution pattern on the phenoxyacetate group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C15H21NO4/c1-13-3-2-4-14(11-13)20-12-15(17)19-10-7-16-5-8-18-9-6-16/h2-4,11H,5-10,12H2,1H3 |
InChI Key |
MDQQXAVPEQUFER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
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